Acid Strength (pKa) Comparison
5-Chloro-2-nitrobenzoic acid exhibits a predicted acid dissociation constant (pKa) of 1.86 ± 0.25 . This value signifies significantly greater acidity than its direct isomeric comparator, 2-chloro-5-nitrobenzoic acid, which has a reported pKa of 2.17 (25°C) . It is also more acidic than 4-chloro-2-nitrobenzoic acid, which has a predicted pKa of 1.97 ± 0.25 . The quantified difference of ΔpKa = -0.31 relative to the 2,5-isomer translates to a roughly 2-fold higher concentration of the reactive carboxylate anion under identical pH conditions, a critical factor for nucleophilic reactions and salt formation.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 1.86 ± 0.25 (Predicted) |
| Comparator Or Baseline | 2-chloro-5-nitrobenzoic acid: pKa = 2.17; 4-chloro-2-nitrobenzoic acid: pKa = 1.97 ± 0.25 |
| Quantified Difference | ΔpKa = -0.31 vs. 2-chloro-5-nitrobenzoic acid; ΔpKa = -0.11 vs. 4-chloro-2-nitrobenzoic acid |
| Conditions | Experimental value for comparator at 25°C; predicted values for others. |
Why This Matters
This difference in acidity directly impacts reaction rates and equilibrium in pH-dependent processes such as esterification, amidation, and salt formation, making 5-chloro-2-nitrobenzoic acid the more reactive electrophile among these isomers.
